1,1-Dichloro-1-fluoroheptane
Overview
Description
1,1-Dichloro-1-fluoroheptane is an organic compound belonging to the class of haloalkanes It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the first carbon of a heptane chain
Mechanism of Action
Target of Action
As a haloalkane, it may interact with various biological molecules .
Mode of Action
Haloalkanes generally interact with biological systems through their halogen atoms, which can participate in various chemical reactions .
Pharmacokinetics
The in vivo metabolic constants for HCFC-141b were determined using a physiologically based pharmacokinetic model .
Result of Action
It’s known that haloalkanes can cause various biological effects, depending on their specific structures and the biological systems they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Dichloro-1-fluoroheptane. For instance, its volatility can affect its distribution in the environment and its potential for inhalation exposure .
Biochemical Analysis
Biochemical Properties
1,1-Dichloro-1-fluoroheptane plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2E1 and CYP3A isoforms . These interactions lead to the formation of free radical intermediates, which can cause peroxidative membrane damage and cytotoxicity. The compound’s ability to form free radicals makes it a useful tool for studying oxidative stress and related biochemical pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to influence cell function by inducing oxidative stress, leading to the depletion of cellular glutathione and the release of lactate dehydrogenase . These effects can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cytochrome P450 enzymes can alter the expression of genes involved in detoxification and stress response pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing enzyme inhibition or activation and changes in gene expression . The compound’s ability to generate free radicals is a key aspect of its mechanism of action, as these radicals can initiate lipid peroxidation and other oxidative processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cytotoxicity, impacting cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cytotoxicity. At higher doses, it can lead to significant toxic effects, including severe oxidative damage, enzyme inhibition, and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound to form reactive intermediates, which can further interact with other biomolecules . The metabolism of the compound can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its lipophilicity, which allows it to readily cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with cytochrome P450 enzymes primarily occurs in the endoplasmic reticulum, where these enzymes are localized.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroheptane can be synthesized through the halogenation of heptane. The process typically involves the addition of chlorine and fluorine to heptane under controlled conditions. One common method is the free radical halogenation, where heptane is exposed to chlorine and fluorine gases in the presence of ultraviolet light or a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve the use of specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-1-fluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form 1-fluoroheptane or 1-chloroheptane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 1-fluoroheptanol or 1-chloroheptanol.
Elimination: Formation of 1-heptene.
Reduction: Formation of 1-fluoroheptane or 1-chloroheptane.
Scientific Research Applications
1,1-Dichloro-1-fluoroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated and chlorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding the interactions of halogenated compounds with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
1,1-Dichloro-1-fluoroheptane can be compared with other haloalkanes such as:
1,1-Dichloro-1-fluoroethane: Similar in structure but with a shorter carbon chain.
1,1-Dichloro-1-fluoropropane: Another similar compound with a three-carbon chain.
1,1-Dichloro-1-fluorobutane: A four-carbon chain analog.
Uniqueness: The uniqueness of this compound lies in its longer carbon chain, which can influence its physical properties and reactivity. The presence of both chlorine and fluorine atoms also provides a unique combination of reactivity and stability, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
1,1-dichloro-1-fluoroheptane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2F/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOCTRNGMJBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(F)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.